molecular formula C10H18ClN3O2 B2412697 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 187397-09-7

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B2412697
CAS No.: 187397-09-7
M. Wt: 247.72
InChI Key: HUJGOTALELORPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propan-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride is a compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of an appropriate amine with a cyclic anhydride to form an intermediate, which is then cyclized to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and ultimately producing the compound’s biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring structures, such as:

Uniqueness

What sets 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride apart is its specific substituents and the presence of the hydrochloride group, which can enhance its solubility and stability. These features make it particularly suitable for certain applications, such as in medicinal chemistry where solubility and stability are crucial .

Properties

IUPAC Name

3-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-7(2)13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGOTALELORPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2(CCNCC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.